molecular formula C30H40N6O8S2 B14192364 L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine CAS No. 918527-10-3

L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine

Katalognummer: B14192364
CAS-Nummer: 918527-10-3
Molekulargewicht: 676.8 g/mol
InChI-Schlüssel: VGUWICNZXKLWAQ-YYOLRRQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine is a peptide compound composed of six amino acids: phenylalanine, cysteine, phenylalanine, alanine, serine, and cysteine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds, leading to the formation of a more stable structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used in substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds, which stabilize the peptide structure and influence its biological activity. The phenylalanine and alanine residues contribute to the hydrophobic interactions, while serine can participate in hydrogen bonding. These interactions collectively determine the peptide’s function and efficacy in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanyl-L-cysteinyl-L-phenylalanyl-L-alanyl-L-seryl-L-cysteine: A peptide with similar amino acid composition but different sequence.

    This compound: Another peptide with variations in the amino acid sequence.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine residues allows for the formation of disulfide bonds, enhancing stability and biological activity.

Eigenschaften

CAS-Nummer

918527-10-3

Molekularformel

C30H40N6O8S2

Molekulargewicht

676.8 g/mol

IUPAC-Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C30H40N6O8S2/c1-17(25(38)34-22(14-37)28(41)36-24(16-46)30(43)44)32-27(40)21(13-19-10-6-3-7-11-19)33-29(42)23(15-45)35-26(39)20(31)12-18-8-4-2-5-9-18/h2-11,17,20-24,37,45-46H,12-16,31H2,1H3,(H,32,40)(H,33,42)(H,34,38)(H,35,39)(H,36,41)(H,43,44)/t17-,20-,21-,22-,23-,24-/m0/s1

InChI-Schlüssel

VGUWICNZXKLWAQ-YYOLRRQBSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=CC=C2)N

Kanonische SMILES

CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.